3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
Description
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a halogenated aromatic aldehyde with a methacrylaldehyde backbone. Its structure features a chlorine atom and a 4-fluorophenyl group attached to the α-carbon of the methacrylaldehyde framework (CH₂=C(Cl)(4-fluorophenyl)CHO). The compound integrates three key functional groups: a conjugated α,β-unsaturated aldehyde, a chloro substituent, and a fluorinated aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms may enhance electrophilic reactivity at the aldehyde group, while the fluorophenyl moiety could impart hydrophobic or bioactive properties .
Properties
CAS No. |
83783-51-1 |
|---|---|
Molecular Formula |
C10H8ClFO |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-2-4-9(12)5-3-8/h2-6H,1H3/b10-7- |
InChI Key |
HMNBSALOXVFVGK-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the methacrylaldehyde moiety .
Industrial Production Methods
Industrial production of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-3-(4-fluorophenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-fluorophenyl)methacryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro and fluorophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-3-(4-fluorophenyl)methacrylaldehyde with four analogous compounds, focusing on molecular features, substituent effects, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Chlorine Substituent Effects :
- In 3-chloro-N-phenyl-phthalimide, the chloro group facilitates electrophilic substitution reactions critical for polyimide synthesis . Similarly, the chlorine in the target compound may enhance reactivity in cross-coupling or polymerization reactions.
In ezetimibe, the 4-fluorophenyl group optimizes binding to cholesterol transport proteins, suggesting analogous applications in drug design .
Aldehyde Functionality :
- The carbaldehyde group in pyrazole derivatives () serves as a reactive site for condensation or nucleophilic addition. The α,β-unsaturation in the target compound’s aldehyde may further increase its susceptibility to Michael additions or Diels-Alder reactions .
Structural Stability: The conjugated double bond in methacrylaldehyde derivatives could confer rigidity, analogous to the planar quinoline system in . However, steric hindrance from the chloro and fluorophenyl groups might reduce solubility compared to simpler aldehydes.
Synthetic Considerations :
- Palladium-catalyzed cross-coupling (as in ) may be applicable for introducing the 4-fluorophenyl group. High-purity synthesis methods, akin to those for 3-chloro-N-phenyl-phthalimide, would be essential to avoid byproducts in polymerization .
Biological Activity
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C11H10ClF
Molecular Weight: 210.65 g/mol
IUPAC Name: 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
CAS Number: 6365684
The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde in the presence of a suitable catalyst. The reaction conditions can be optimized to enhance yield and purity.
Biological Activity
Research indicates that 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Properties: Investigations into the anticancer potential of this compound revealed that it induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
The biological activity of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation: It has been suggested that this compound can modulate receptor activity, influencing signaling pathways related to cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 65 | 20 |
| 50 | 30 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
